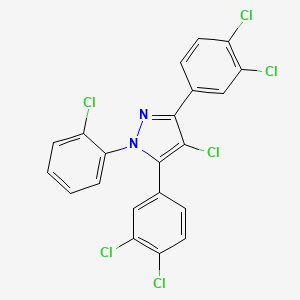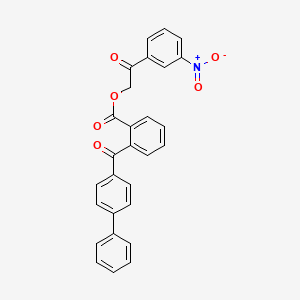
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
説明
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole, also known as DDT, is a synthetic pesticide that was widely used for agricultural and public health purposes in the mid-20th century. DDT was first synthesized in 1874, but its insecticidal properties were not discovered until 1939. DDT was initially hailed as a miracle chemical that could eradicate insect-borne diseases like malaria and typhus. However, concerns about its environmental and health impacts led to its ban in many countries in the 1970s.
作用機序
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole acts by binding to the sodium channels in the nervous system of insects, disrupting their normal function and causing paralysis and death. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is also believed to have an effect on the calcium channels in the muscles of insects, further contributing to their paralysis.
Biochemical and physiological effects:
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has been shown to have a wide range of effects on non-target organisms, including birds, fish, and mammals. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can cause reproductive and developmental abnormalities, immune system suppression, and endocrine disruption in these organisms. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has also been linked to cancer and other health problems in humans.
実験室実験の利点と制限
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a highly effective insecticide that has been widely used for laboratory experiments. Its low cost and availability make it a popular choice for researchers studying insect physiology and behavior. However, its toxicity and persistence in the environment make it difficult to use in experiments involving non-target organisms or in field studies.
将来の方向性
There are several areas of research that are currently being pursued related to 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole. These include:
1. Developing alternative insecticides that are less toxic and persistent in the environment.
2. Studying the mechanisms of insecticide resistance in mosquitoes and other pests to improve the effectiveness of insecticide use.
3. Investigating the long-term effects of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole exposure on human health and the environment.
4. Developing new methods for monitoring and controlling insect populations that minimize the use of chemical insecticides.
5. Exploring the potential of biological control methods, such as the use of natural predators or genetically modified insects, to control insect populations.
In conclusion, 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a synthetic pesticide that has been widely used for agricultural and public health purposes. While it is highly effective against a wide range of insects, concerns about its environmental and health impacts have led to its ban in many countries. Ongoing research is focused on developing alternative insecticides, studying the mechanisms of insecticide resistance, investigating the long-term effects of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole exposure, and exploring new methods for monitoring and controlling insect populations.
科学的研究の応用
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has been extensively studied for its insecticidal properties and its effects on non-target organisms and the environment. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is highly effective against a wide range of insects, including mosquitoes, flies, and agricultural pests. However, its persistence in the environment and its ability to accumulate in the food chain have raised concerns about its impact on wildlife and human health.
特性
IUPAC Name |
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl6N2/c22-13-7-5-11(9-16(13)25)20-19(27)21(12-6-8-14(23)17(26)10-12)29(28-20)18-4-2-1-3-15(18)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNQHFMDXFABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4792641.png)
![5-methoxy-2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4792645.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4792649.png)
![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4792655.png)
![N-[2-(isonicotinoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4792657.png)

![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)
![3-[1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4792684.png)

![3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4792723.png)

![N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4792756.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)